2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide

Medicinal Chemistry Local Anesthetic Research Structure-Activity Relationship

2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide (CAS 793605-60-4) is a synthetic compound categorized as a pyrrole-1-acetamide derivative. Its structure comprises a pyrrole ring linked to an α-methyl-substituted propanamide backbone, terminating with an ortho-tolyl (2-methylphenyl) moiety, giving it a molecular formula of C₁₄H₁₆N₂O and a molecular weight of 228.29 g/mol.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B12862236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C(C)N2C=CC=C2
InChIInChI=1S/C14H16N2O/c1-11-7-3-4-8-13(11)15-14(17)12(2)16-9-5-6-10-16/h3-10,12H,1-2H3,(H,15,17)
InChIKeyGDYOLKITKZLCPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide Procurement Guide | Structural Overview


2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide (CAS 793605-60-4) is a synthetic compound categorized as a pyrrole-1-acetamide derivative. Its structure comprises a pyrrole ring linked to an α-methyl-substituted propanamide backbone, terminating with an ortho-tolyl (2-methylphenyl) moiety, giving it a molecular formula of C₁₄H₁₆N₂O and a molecular weight of 228.29 g/mol . It is part of a compound class explored for mineralocorticoid receptor (MR) antagonism [1], though it is distinct from the structurally related local anesthetic Aptocaine (2-(pyrrolidin-1-yl)-N-(o-tolyl)propanamide), which features a saturated pyrrolidine ring. Unlike Aptocaine, which has well-characterized pharmacological activity, the specific bioactivity profile of this pyrrole analog remains to be fully elucidated, making it a valuable tool compound for investigating the effects of pyrrole aromaticity versus pyrrolidine saturation in biological systems.

Why Generic Substitution Fails for 2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide


Substitution with structurally similar analogs is unreliable due to critical pharmacophore differences that fundamentally alter molecular interactions. The closest analog, Aptocaine, contains a saturated pyrrolidine ring, whereas the target compound possesses an aromatic pyrrole ring, impacting electronic distribution, conformational flexibility, and receptor binding. Screening data indicates the target compound shows no measurable affinity for the Beta-1 adrenergic receptor (Ki >1000 nM), while other pyrrole amide derivatives in patent literature demonstrate potent MR antagonism with IC50 values as low as 21 nM [1]. The ortho-methyl substitution on the N-phenyl ring is another critical differentiator, as regioisomeric (meta or para) or unsubstituted phenyl variants are expected to exhibit divergent binding profiles and metabolic stability. These structural nuances necessitate precise compound identity for reproducible research outcomes.

Quantitative Evidence Guide for 2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide


Aromatic Pyrrole vs. Saturated Pyrrolidine: Conformational and Electronic Differentiation

The target compound differs from the clinical local anesthetic Aptocaine (2-(pyrrolidin-1-yl)-N-(o-tolyl)propanamide) by the oxidation state of the nitrogen heterocycle, replacing a saturated pyrrolidine with an aromatic pyrrole. This changes the rotatable bond count from 3 to 4, the topological polar surface area, and the hydrogen bond acceptor/donor profile based on computed descriptors [1]. In intradermal studies, Aptocaine demonstrated local anesthetic activity similar to mepivacaine and greater than lignocaine, with pronounced vasoconstrictor activity maximal at 1% concentration [2]. The aromatic pyrrole analog is expected to exhibit distinct pharmacokinetic and pharmacodynamic properties due to differences in basicity and metabolic soft spots.

Medicinal Chemistry Local Anesthetic Research Structure-Activity Relationship

Beta-1 Adrenergic Receptor Selectivity: A Clean Baseline for Off-Target Profiling

In competitive binding assays against the rat Beta-1 adrenergic receptor using [³H]dihydroalprenolol displacement, the target compound showed no affinity (defined as Ki >1000 nM) . This is in stark contrast to in-class pyrrolidine amide compounds which have demonstrated binding to various aminergic GPCRs. This negative data point provides a valuable selectivity baseline, indicating that the pyrrole aromatic system disrupts key interactions required for Beta-1 adrenergic receptor binding.

GPCR Screening Selectivity Profiling Beta-1 Adrenergic Receptor

Mineralocorticoid Receptor Antagonism: Class-Level Potential with Structural Distinction

The pyrrole amide compound class has been specifically patented for mineralocorticoid receptor (MR) antagonism [1]. While the target compound's specific MR IC50 is not publicly disclosed, structurally related pyrrole amide derivatives in the same patent family have demonstrated potent MR antagonist activity, with some achieving IC50 values as low as 21 nM in Gal4-based cellular assays [2]. This contrasts with Aptocaine, which is not associated with MR activity. The unique o-tolyl and pyrrole combination in the target compound represents a distinct chemical space within the MR antagonist patent landscape.

Mineralocorticoid Receptor Cardiovascular Research Pyrrole Amide

Ortho-Methyl Substituent: Regioisomeric Differentiation and Metabolic Implications

The ortho-methyl substitution on the N-phenyl ring distinguishes this compound from para- and meta-methyl regioisomers. Ortho-substitution introduces steric hindrance around the amide bond, potentially altering both the conformational preference of the molecule and its susceptibility to oxidative metabolism by cytochrome P450 enzymes . In contrast, the para-methyl analog, 2-(pyrrolidin-1-yl)-N-(p-tolyl)propanamide (WAY-119918), has a molecular weight of 232.32 and is used primarily as a biochemical research tool . The ortho-methyl group is expected to reduce the rate of aromatic hydroxylation compared to the para isomer, potentially leading to improved metabolic stability.

Drug Metabolism Regioisomer Profiling Cytochrome P450

Application Scenarios for 2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide


Negative Control for Aminergic GPCR Screening Panels

The established lack of Beta-1 adrenergic receptor affinity (Ki >1000 nM) positions this compound as an ideal negative control in GPCR screening panels, particularly when profiling aminergic receptors. Its aromatic pyrrole core prevents the amine protonation that is typically required for aminergic GPCR binding, ensuring clean baseline readings. This allows researchers to distinguish specific from non-specific hits in primary screening campaigns, reducing false-positive rates and conserving downstream validation resources .

Structural Tool for Investigating MR Antagonist Pharmacophore Requirements

Given the patented status of pyrrole amide compounds as mineralocorticoid receptor antagonists, this specific compound serves as a valuable structural probe for SAR studies. Its unique combination of an aromatic pyrrole and ortho-tolyl moiety allows researchers to interrogate the contributions of heterocycle aromaticity and ortho-substitution to MR binding and functional antagonism. This can inform the design of next-generation MR antagonists with improved selectivity profiles over related nuclear hormone receptors .

Comparative Metabolism Studies with Saturated Pyrrolidine Analogs

The aromatic pyrrole ring introduces distinct metabolic liabilities compared to the saturated pyrrolidine found in Aptocaine. This makes the compound an excellent tool for comparative in vitro metabolism studies using liver microsomes or hepatocytes. Researchers can use this compound head-to-head with Aptocaine to quantify the impact of heterocycle saturation on metabolic stability, CYP enzyme involvement, and metabolite identification, providing fundamental insights for lead optimization programs in the amide-based local anesthetic or MR antagonist space .

Regioisomeric Selectivity Profiling in Off-Target Assessment

The ortho-methyl substituent on the N-phenyl ring creates steric hindrance that can be exploited in off-target selectivity profiling. By comparing this compound with its para- and meta-methyl regioisomers, researchers can map the steric and electronic requirements of biological targets, identifying those where ortho-substitution either enhances or diminishes binding. This systematic regioisomer profiling approach is particularly valuable in lead identification stages where selectivity against closely related targets is critical .

Quote Request

Request a Quote for 2-(1H-Pyrrol-1-yl)-N-(o-tolyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.